

Optimizing dosing schedule for Elzovantinib in vivo to minimize toxicity

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Compound of Interest

Compound Name: Elzovantinib

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Elzovantinib In Vivo Dosing Optimization: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosing schedule of **Elzovantinib** to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Elzovantinib**?

A1: **Elzovantinib** is an orally bioavailable, multi-targeted kinase inhibitor. It potently inhibits MET, SRC, and Colony Stimulating Factor 1 Receptor (CSF1R).[1][2] The inhibition of these pathways disrupts tumor cell proliferation, survival, invasion, and metastasis.[2] Furthermore, by targeting CSF1R, **Elzovantinib** can modulate the tumor immune microenvironment.[1]

Q2: What are the reported efficacious preclinical dosing schedules for **Elzovantinib**?

A2: In preclinical mouse models with patient-derived xenografts (PDX), **Elzovantinib** has demonstrated significant tumor regression when administered orally twice daily (BID). Doses of 5 mg/kg and 15 mg/kg BID have shown anti-tumor activity. Notably, a 15 mg/kg BID schedule for 13 days resulted in 85% tumor regression in a non-small cell lung cancer (NSCLC) PDX model, with no reported body weight loss.

Q3: What are the most common toxicities observed with **Elzovantinib** in clinical trials?

A3: The most frequently reported adverse events in the Phase 1 SHIELD-1 clinical trial were primarily low-grade and included dizziness (65%), increased lipase (33%), anemia (29%), constipation (29%), and fatigue (29%).^{[3][4]}

Q4: What were the dose-limiting toxicities (DLTs) identified in the SHIELD-1 clinical trial?

A4: In the SHIELD-1 trial, dose-limiting toxicities were observed at a dose of 120 mg once daily (QD). These included Grade 2 dizziness and Grade 3 vertigo.^{[3][4]}

Q5: What is the pharmacokinetic profile of **Elzovantinib** and how does it influence dosing schedules?

A5: The terminal half-life of **Elzovantinib** in humans has been reported to be between 13 and 17 hours. This pharmacokinetic profile supports a once-daily (QD) or twice-daily (BID) dosing regimen to maintain steady-state concentrations above the level required for 95% inhibition of MET phosphorylation.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that may arise during preclinical studies with **Elzovantinib**.

Issue	Potential Cause	Troubleshooting Steps
Unexpected Toxicity (e.g., significant weight loss, lethargy)	<ul style="list-style-type: none">- Dose too high for the specific animal model: Different mouse strains or tumor models can have varying sensitivities.- Vehicle toxicity: The formulation used to dissolve and administer Elzovantinib may be causing adverse effects.- Off-target effects: While Elzovantinib is a targeted inhibitor, off-target activities at high concentrations cannot be ruled out.	<ul style="list-style-type: none">- Dose De-escalation: Reduce the dose to the next lower level and monitor for toxicity.- Vehicle Control: Ensure a vehicle-only control group is included to isolate the effects of the drug.- Alternative Dosing Schedule: Consider a more fractionated dosing schedule (e.g., splitting the daily dose into two administrations) to reduce peak plasma concentrations.
Lack of Efficacy at Previously Reported Doses	<ul style="list-style-type: none">- Drug Formulation/Stability Issues: Improper dissolution or degradation of Elzovantinib can lead to reduced bioavailability.- Tumor Model Resistance: The specific cell line or PDX model may have intrinsic or acquired resistance to MET/SRC/CSF1R inhibition.- Suboptimal Dosing Schedule: The chosen schedule may not maintain adequate target inhibition over time.	<ul style="list-style-type: none">- Verify Formulation: Prepare fresh formulations for each administration and confirm solubility.- Characterize Tumor Model: Confirm the expression and activation of MET, SRC, and CSF1R in your tumor model.- Pharmacodynamic Analysis: Measure target inhibition (e.g., phospho-MET, phospho-SRC) in tumor tissue at different time points after dosing to confirm biological activity.- Increase Dosing Frequency: If target inhibition is not sustained, consider switching from a QD to a BID schedule.
High Inter-animal Variability in Response	<ul style="list-style-type: none">- Inconsistent Drug Administration: Variability in oral gavage technique can	<ul style="list-style-type: none">- Standardize Administration: Ensure all personnel are proficient in the administration

lead to differences in drug delivery. - Heterogeneity of Tumor Growth: Inconsistent tumor implantation or variable tumor take rates can lead to diverse responses. - Differences in Animal Metabolism: Individual animal differences in drug metabolism can affect exposure.

technique. - Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a consistent, predefined size. - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Quantitative Data Summary

Table 1: Preclinical Efficacy of **Elzovantinib** in Mouse Models

Animal Model	Tumor Type	Dosing Schedule	Duration	Outcome
Mice with LU2503 PDX	NSCLC	15 mg/kg PO, BID	13 days	85% tumor regression
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors	-	5 mg/kg PO, BID	10 days	44% tumor growth inhibition
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors	-	15 mg/kg PO, BID	10 days	67% tumor growth inhibition

Table 2: Common Adverse Events (AEs) in the SHIELD-1 Phase 1 Trial

Adverse Event	Frequency	Predominant Grade
Dizziness	65%	Grade 1 or 2
Lipase Increase	33%	Not specified
Anemia	29%	Not specified
Constipation	29%	Not specified
Fatigue	29%	Not specified

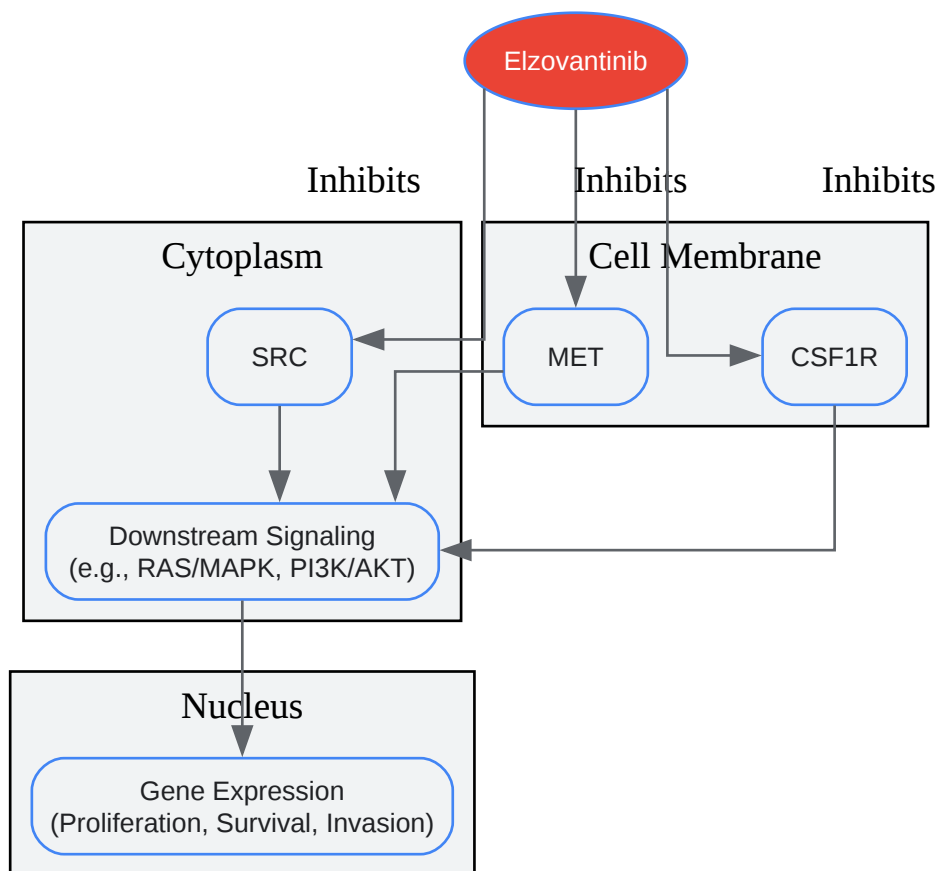
Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Studies with **Elzovantinib** in Xenograft Models

- Animal Model: Utilize immunodeficient mice (e.g., SCID/Beige or NSG) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
- Tumor Implantation: Subcutaneously implant tumor fragments or cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth using caliper measurements at least twice a week.
- Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
- Drug Formulation: Prepare **Elzovantinib** in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. Ensure the formulation is homogenous and stable for the duration of the experiment.
- Dosing: Administer **Elzovantinib** via oral gavage at the desired dose and schedule (e.g., 5 or 15 mg/kg BID). The control group should receive the vehicle only.
- Toxicity Monitoring: Monitor animal body weight and overall health daily.

- Efficacy Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
- Data Analysis: Analyze differences in tumor growth between treated and control groups.

Visualizations



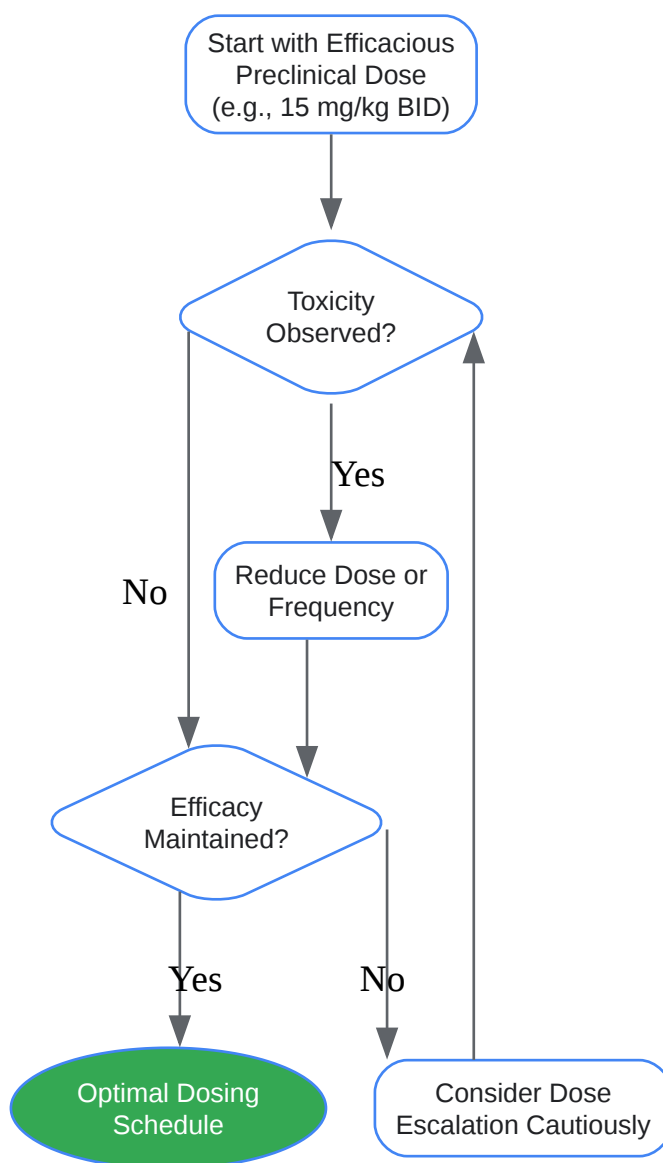
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Caption: **Elzovantinib** inhibits MET, CSF1R, and SRC signaling pathways.



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Caption: General experimental workflow for in vivo studies.



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Caption: Logical approach to optimizing dosing schedules.

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